molecular formula C10H11N3 B13154151 4-Methyl-5-phenyl-3H-pyrazol-3-amine

4-Methyl-5-phenyl-3H-pyrazol-3-amine

Cat. No.: B13154151
M. Wt: 173.21 g/mol
InChI Key: FFTJXDDQHRCRKF-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-3H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 4 and a phenyl group at position 3. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects . The amine group at position 3 enhances hydrogen-bonding capabilities, which can influence molecular recognition in drug-receptor interactions .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-methyl-5-phenyl-3H-pyrazol-3-amine

InChI

InChI=1S/C10H11N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6,10H,11H2,1H3

InChI Key

FFTJXDDQHRCRKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC1N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-5-phenyl-3H-pyrazol-3-amine can be synthesized through the refluxing of a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol . This method involves the cyclization of the hydrazine derivative with the carbonyl compound, forming the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenyl-3H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

As an experienced research assistant, here's an overview of the applications of pyrazole derivatives, particularly focusing on the synthesis, characteristics, and anticancer potential of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives.

Synthesis and Characteristics

  • Synthesis : A biocatalyst, magnetic aminated starch (MAST), can be used in the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives . This method allows for the preparation of various products with noteworthy yields (85–93%) in fast reaction times (35–80 min) without laborious work-up procedures .
  • Catalytic Activity : Using 0.06 g of MAST biocatalyst under optimal reaction conditions can produce pyrazolone derivatives with a maximum yield (93%) in ethanol solvent at 40 °C for 35 min . The MAST biocatalyst can be easily separated and reused at least six times without a significant decrease in catalytic activity .
  • Characterization : Techniques such as 1H NMR, EDX, FESEM, FTIR, VSM, and TGA analyses are used to characterize these compounds .

Anticancer Evaluation

  • In Vitro Cell Viability Assay : The anticancer evaluation of some 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones derivatives has been studied on the survival rate of breast cancer cell lines (MCF-7) and human fibroblast cells using an MTT assay .
  • Reduced Toxicity : 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives demonstrate significantly reduced toxicity towards normal cells (~50% lethality after treatment with 150 μg/mL concentration for 48 h), unlike conventional anticancer medications like doxorubicin, which often exhibit significant toxicity toward healthy cells .
  • Potential Benefits : These pyrazolone derivatives may overcome drug resistance, target specific molecular pathways, and enhance safety and tolerability in cancer treatment compared to conventional chemotherapies like doxorubicin and 5FU with fewer side effects .

Pyrazol-3-amine and Derivatives

  • General Information : Pyrazol-3-amine is a scaffold present in a large number of compounds with a wide range of biological activities .
  • Synthesis Methods : Various methods are available for synthesizing pyrazol-3-amine derivatives, including reactions with hydrogen chloride, potassium iodide, sodium nitrite, and caesium carbonate under different conditions .
  • Applications : Pyrazole derivatives, including 4-Methyl-5-phenyl-3H-pyrazol-3-amine, have potential applications in various scientific research fields .

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-3H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-3-amine Derivatives

The following table compares 4-Methyl-5-phenyl-3H-pyrazol-3-amine with structurally analogous compounds, emphasizing substituent effects on properties and applications.

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications/Findings
This compound 4-Me, 5-Ph 199.24 (calculated) Moderate polarity; potential for π-π stacking (Ph group) Intermediate in kinase inhibitor synthesis
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 1-(4-MeOPh), 3-Ph 265.32 Increased solubility (methoxy group); stable crystalline structure Studied for antitumor activity; single-crystal X-ray data available
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 3-(4-ClPh), 1-Me 207.67 High electronegativity (Cl); potential metabolic stability Antimicrobial agent precursor; commercial availability (Thermo Scientific)
5-Methyl-1H-pyrazol-3-amine 5-Me 97.11 Simple structure; high solubility in polar solvents Building block for agrochemicals; ligand in coordination chemistry
4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine 4-Pr, 3-CF3 193.17 Lipophilic (CF3 group); steric bulk impacts reactivity Explored in fluorinated drug design
5-Amino-3-methyl-1-phenylpyrazole 3-Me, 1-Ph 173.21 Balanced hydrophobicity (Ph) and hydrogen-bonding (NH2) Intermediate in dye synthesis; commercial availability (Sarchem Labs)

Structural and Electronic Comparisons

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF3): Compounds like 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine exhibit enhanced metabolic stability due to reduced electron density at the pyrazole ring, which may delay oxidative degradation . Electron-Donating Groups (e.g., MeO): The methoxy group in 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine increases solubility in polar solvents, as observed in its crystallographic studies .
  • Hydrogen-Bonding Capacity :
    The NH2 group in this compound enables hydrogen bonding, a critical feature in kinase inhibitor design. In contrast, 5-Methyl-1H-pyrazol-3-amine lacks aromatic substituents, limiting its π-π interactions but favoring coordination with metal ions .

Crystallographic and Computational Insights

  • Single-crystal X-ray diffraction data for 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine reveals a planar pyrazole ring with dihedral angles of 85° between the phenyl and methoxyphenyl groups, influencing its packing in the solid state .
  • SHELX software () has been instrumental in refining the structures of these compounds, ensuring accuracy in bond length and angle measurements critical for structure-activity relationship (SAR) studies .

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